Glyco-obeticholic acid

Vue d'ensemble

Description

L'acide glyco-obéticholique est un dérivé d'acide biliaire conjugué de l'acide obéticholique, qui est un analogue d'acide biliaire semi-synthétique. L'acide obéticholique est connu pour son rôle d'agoniste du récepteur X des farnésyles et est utilisé dans le traitement des maladies hépatiques telles que la cholangite biliaire primitive et la stéatohépatite non alcoolique . L'acide glyco-obéticholique est formé par conjugaison de l'acide obéticholique avec la glycine, ce qui améliore sa solubilité et sa biodisponibilité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide glyco-obéticholique implique la conjugaison de l'acide obéticholique avec la glycine. Le processus comprend généralement l'activation du groupe carboxyle de l'acide obéticholique, suivie de sa réaction avec la glycine en conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide ou le dichlorométhane .

Méthodes de production industrielle : La production industrielle de l'acide glyco-obéticholique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Enterohepatic Recirculation

Glyco-OBET undergoes enterohepatic recirculation:

-

Biliary secretion : Conjugated G-OCA is secreted into bile .

-

Intestinal deconjugation : Gut microbiota hydrolyze G-OCA back to OCA in the ileum and colon .

-

Reabsorption : Free OCA is reabsorbed and reconjugated in the liver .

Key Enzymatic Processes

Physicochemical Stability

-

Thermal stability : Decomposition temperature undetermined, but stable under standard storage (2–8°C) .

-

Photostability : No data reported; assumed stable in opaque packaging .

-

Hydrolytic stability : Resistant to hydrolysis in plasma but susceptible to microbial degradation in the gut .

Analytical Stability

-

Plasma samples : Stable for 60 days at –70°C, 10 hours at room temperature, and 58 hours post-processing .

LC-MS/MS Quantification

A validated method for simultaneous detection of OCA and G-OCA in human plasma :

| Parameter | OCA | G-OCA |

|---|---|---|

| Linearity range (ng/mL) | 0.50–100.00 | 0.50–100.00 |

| Recovery (%) | 85.08 | 81.16 |

| Matrix effect (%CV) | <5 | <5 |

| LLOQ (ng/mL) | 0.50 | 0.50 |

Chromatographic conditions :

-

Column : Poroshell 120 EC-C18 (2.1 × 50 mm).

Pharmacokinetic Interactions

Dose-Dependent Accumulation

-

G-OCA exposure increases disproportionately at higher OCA doses .

-

Metabolite-to-parent ratio : 13.8 for G-OCA vs. 12.3 for tauro-OBET .

Toxicological Considerations

Applications De Recherche Scientifique

Treatment of Primary Biliary Cholangitis (PBC)

Glyco-obeticholic acid is primarily indicated for the treatment of primary biliary cholangitis, especially in patients who do not respond adequately to ursodeoxycholic acid. Clinical trials have demonstrated that obeticholic acid significantly reduces alkaline phosphatase (ALP) levels, a key marker in PBC management.

- Clinical Efficacy : In a phase III trial involving 216 patients, 59% of those treated with obeticholic acid achieved a significant reduction in ALP levels compared to placebo . The mean reduction in ALP was reported to be 246 U/L in treated patients versus an increase in the placebo group .

| Study | Treatment Group | Responders (%) | Mean ALP Reduction (U/L) |

|---|---|---|---|

| Phase III | Obeticholic Acid | 59 | 246 |

| Placebo | 7 | -17 |

Non-Alcoholic Steatohepatitis (NASH)

This compound is under investigation for its potential benefits in treating non-alcoholic steatohepatitis. Initial studies suggest that it may help reduce liver fibrosis and improve hepatic outcomes.

- Case Study Findings : A recent real-world study indicated a 63% reduction in hospitalization rates for hepatic decompensation among patients treated with obeticholic acid compared to those who were not . This highlights its potential role in improving long-term liver health.

Safety and Tolerability

While this compound has shown promising results, safety remains a critical concern. Common side effects include pruritus and potential liver failure in advanced cirrhosis cases.

Mécanisme D'action

Glyco-Obeticholic Acid exerts its effects primarily through the activation of the farnesoid X receptor. This receptor is a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis. Activation of the farnesoid X receptor by this compound leads to the suppression of bile acid synthesis, reduction of hepatic inflammation, and attenuation of fibrosis .

Comparaison Avec Des Composés Similaires

Chenodeoxycholic Acid: A natural bile acid with similar farnesoid X receptor agonist activity but lower potency.

Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases but with different receptor selectivity.

Tauro-Obeticholic Acid: A taurine-conjugated derivative of Obeticholic Acid with similar pharmacological properties

Uniqueness: Glyco-Obeticholic Acid is unique due to its enhanced solubility and bioavailability compared to its parent compound, Obeticholic Acid. Its glycine conjugation also provides distinct pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications .

Activité Biologique

Glyco-obeticholic acid (glyco-OCA) is an active metabolite of obeticholic acid (OCA), a semisynthetic bile acid that acts as a potent and selective agonist of the farnesoid X receptor (FXR). This article explores the biological activity of glyco-OCA, focusing on its pharmacokinetics, therapeutic effects, and safety profile based on diverse research findings.

Overview of this compound

Glyco-OCA is formed through the conjugation of OCA with glycine, which enhances its solubility and bioavailability. As an FXR agonist, glyco-OCA plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. Understanding its biological activity is essential for evaluating its therapeutic potential in liver diseases.

Absorption and Metabolism

The pharmacokinetic properties of OCA and its metabolites, including glyco-OCA, have been extensively studied. A notable study involving 160 healthy volunteers reported the concentration-time profiles for OCA and its metabolites after administration. The results indicated that glyco-OCA concentrations were significant following multiple doses of OCA, suggesting that it is an important metabolite in humans .

| Parameter | Glyco-OCA | OCA |

|---|---|---|

| EC50 (FXR Activation) | Similar to OCA | ~100-fold lower than CDCA |

| Primary Metabolite | Yes | No |

| Major Conjugation | Glycine | Taurine |

Efficacy in Liver Diseases

Glyco-OCA has shown promise in treating chronic liver diseases, particularly primary biliary cholangitis (PBC) and nonalcoholic steatohepatitis (NASH). In clinical trials, OCA demonstrated significant reductions in alkaline phosphatase (ALP) levels among patients with PBC who had inadequate responses to ursodeoxycholic acid therapy. The trials indicated that glyco-OCA contributes to the overall efficacy of OCA by enhancing its therapeutic effects .

- Clinical Trial Findings :

- Study Design : Double-blind trial with 165 patients.

- Dosage : Patients received 10 mg, 25 mg, or 50 mg doses of OCA.

- Results :

Case Studies

-

Case Study on NASH :

- A recent study highlighted that patients with NASH exhibited improved liver histology when treated with OCA. The upregulation of alternative bile acid synthesis pathways was identified as a key factor influencing treatment response, suggesting that glyco-OCA may enhance therapeutic outcomes through metabolic modulation .

- Long-term Efficacy :

Safety Profile

The safety profile of glyco-OCA has been evaluated alongside that of OCA. Common adverse effects include pruritus, which was dose-dependent in clinical studies. The incidence rates were significantly lower in patients receiving the lowest dose (10 mg) compared to higher doses . Importantly, preclinical studies indicated that glyco-OCA and its parent compound did not exhibit genotoxicity or carcinogenicity in various assays .

Propriétés

IUPAC Name |

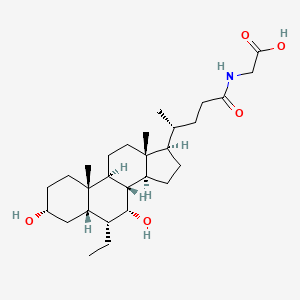

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLPUOZJBFHNSO-FCWTVGIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863239-60-5 | |

| Record name | Glyco-obeticholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCO-OBETICHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.